Vildagliptin carboxy acid metabolite
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Overview
Description
Vildagliptin carboxy acid metabolite, also known as M20.7, is a major metabolite of vildagliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. Vildagliptin is used in the treatment of type 2 diabetes mellitus. The metabolite is formed through the hydrolysis of the nitrile group in vildagliptin, resulting in the carboxylic acid derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vildagliptin carboxy acid metabolite involves the hydrolysis of vildagliptin. This process is typically catalyzed by dipeptidyl peptidase enzymes in the human body. In an industrial setting, the hydrolysis can be achieved using acidic or basic conditions. The reaction is carried out by dissolving vildagliptin in a suitable solvent, such as water or methanol, and then adding an acid or base to catalyze the hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthetic routes. The process involves large-scale hydrolysis of vildagliptin under controlled conditions to ensure high yield and purity of the metabolite. The reaction mixture is then subjected to purification steps, such as crystallization or chromatography, to isolate the carboxy acid metabolite .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin carboxy acid metabolite undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Vildagliptin carboxy acid metabolite has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vildagliptin and its metabolites.
Biology: Studied for its role in the metabolism and pharmacokinetics of vildagliptin.
Medicine: Investigated for its potential effects on renal function and its role in the treatment of type 2 diabetes mellitus.
Industry: Used in the development and quality control of pharmaceutical formulations containing vildagliptin.
Mechanism of Action
The mechanism of action of vildagliptin carboxy acid metabolite involves its interaction with dipeptidyl peptidase IV (DPP-IV) enzymes. By inhibiting DPP-IV, the metabolite prevents the degradation of incretin hormones, such as glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in increased levels of these hormones, which promote insulin secretion and regulate blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: A DPP-IV inhibitor with a similar mechanism of action.
Linagliptin: A DPP-IV inhibitor with a longer half-life compared to vildagliptin.
Uniqueness
Vildagliptin carboxy acid metabolite is unique due to its specific formation through the hydrolysis of vildagliptin. Its interaction with DPP-IV and the resulting pharmacokinetic profile make it distinct from other DPP-IV inhibitors .
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,18,23H,1-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZNLUFQUDQQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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